6-(3,4-dimethoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-(3,4-Dimethoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its fused furan and chromene rings, which are further substituted with methoxy and phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and phenylacetic acid.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and phenylacetic acid in the presence of a base like sodium hydroxide to form an intermediate chalcone.
Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst such as sulfuric acid to form the furochromene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase. Its potential anticancer activity could involve the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one: Similar structure but with a methyl group instead of a phenyl group at the 3-position.
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Contains a trifluoromethyl group and a hydroxy group, differing in both structure and properties.
Uniqueness
6-(3,4-Dimethoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both furan and chromene rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H18O5 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H18O5/c1-27-21-9-8-16(12-24(21)28-2)18-10-17-11-19-20(15-6-4-3-5-7-15)14-29-23(19)13-22(17)30-25(18)26/h3-14H,1-2H3 |
InChI Key |
SQPDDWFZCWLSFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC4=C(C=C3OC2=O)OC=C4C5=CC=CC=C5)OC |
Origin of Product |
United States |
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